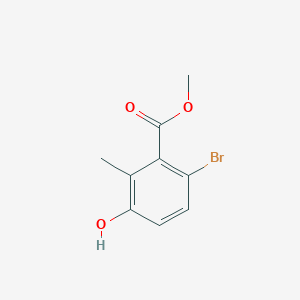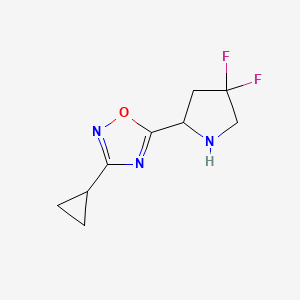![molecular formula C12H12F3NO3 B1469934 3-Phenyl-4-[(trifluoroacetyl)amino]butanoic acid CAS No. 1781867-67-1](/img/structure/B1469934.png)
3-Phenyl-4-[(trifluoroacetyl)amino]butanoic acid
Descripción general
Descripción
3-Phenyl-4-[(trifluoroacetyl)amino]butanoic acid, also known as TFB, is a synthetic compound that has been widely studied for its potential use in scientific research. TFB is a derivative of butyric acid and is known to have a range of biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
Chemical Synthesis and Modification
Research has shown that reactions involving anilides with phenyliodine(III) bis(trifluoroacetate) (PIFA) in trifluoroacetic acid can lead to the transfer of a 4-iodophenyl group to the amide nitrogen when the acyl group is highly electronegative, such as trifluoroacetyl, suggesting applications in the synthesis and modification of complex organic molecules (Itoh et al., 2002).
Antimicrobial and Antifungal Activities
The synthesis of N-(4-chloro-2-trifluoroactyl phenyl) - aminothiazole derivatives has been investigated for their antibacterial and antifungal activities, indicating potential for the development of new antimicrobial agents (Sujatha et al., 2019).
Peptide Synthesis and Modification
Studies have also explored the removal of the tert-butyloxycarbonyl group by trifluoroacetic acid for selective deprotection in peptide synthesis, suggesting applications in the modification of peptides and proteins (Bodanszky & Bodanszky, 2009).
Novel Compound Synthesis
Further research into CF3Se‐substituted α‐amino acid derivatives has shown that these compounds exhibit effective cell growth inhibitory properties against various cancer cell lines, indicating the role of trifluoromethyl groups in the development of novel biologically active molecules (Han et al., 2021).
Analytical Applications
Additionally, the separation of amino acids as their N-trifluoroacetyl-n-butyl esters by gas chromatography highlights the utility of trifluoroacetyl derivatives in analytical chemistry for the quantification and analysis of amino acids in biological samples (Marcucci et al., 1965).
Propiedades
IUPAC Name |
3-phenyl-4-[(2,2,2-trifluoroacetyl)amino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO3/c13-12(14,15)11(19)16-7-9(6-10(17)18)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,16,19)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEOBLYWGVANAGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)O)CNC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2-Fluorophenyl)methyl]pyrrolidin-3-ol hydrochloride](/img/structure/B1469852.png)
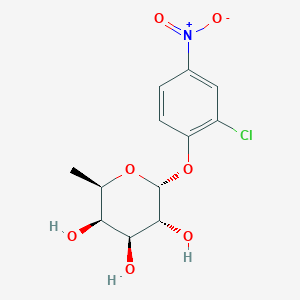
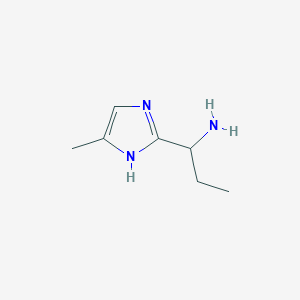
![3-Methoxy-4-[2-(1-piperidinyl)ethoxy]benzaldehyde hydrochloride](/img/structure/B1469855.png)
![N-Methyl-3-[(4-methylphenyl)thio]-1-propanamine hydrochloride](/img/structure/B1469856.png)
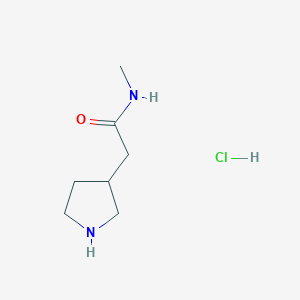
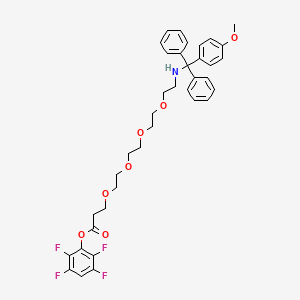
![[4-(3-Methoxyphenyl)-3-pyrrolidinyl]methanol](/img/structure/B1469861.png)

